![molecular formula C18H18ClN3O3 B2469691 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮 CAS No. 1197490-00-8](/img/structure/B2469691.png)

[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

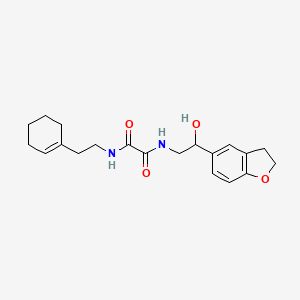

“[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be an inhibitor of the human ALDH3A1 enzyme . The compound has been used in the synthesis of a variety of other compounds, including carboxamides, sulfonamides, ureas, and thioureas .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzodioxol group attached to a piperazine ring, which is in turn attached to a pyridine ring with a chloro substituent . The compound has been characterized by 1H NMR, 13C NMR, ESI–MS, and IR .Chemical Reactions Analysis

This compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It has also been found to inhibit seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.34 . It has been found to have a melting point of 98°C, a boiling point of 439.76°C, and a density of 1.1183 .科学研究应用

抗菌活性

帕特尔、阿格拉瓦特和谢赫(2011 年)进行的一项研究探索了新吡啶衍生物的合成,包括与 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮相关的化合物,以用于潜在的抗菌应用。他们的研究重点是酰胺衍生物的制备,并评估了它们对各种细菌和真菌菌株的体外抗菌活性,发现活性可变且适中 (Patel, Agravat, & Shaikh, 2011).

分子相互作用研究

沈等人(2002 年)对一种与 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮在结构上相似的化合物进行了研究。他们专注于其与 CB1 大麻素受体的分子相互作用,采用分子轨道方法和 3D 定量构效关系 (QSAR) 模型。他们的研究提供了对此类化合物与受体的空间和静电相互作用的见解,这可能与理解类似化合物的分子动力学有关 (Shim et al., 2002).

拮抗剂反向效应

兰茨曼等人(1997 年)探索了一种类似于 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮的化合物,重点研究其在人大麻素 CB1 受体上的拮抗剂反向效应。此类研究有助于了解相关化合物的药理作用,可能为其在药物化学中的应用提供信息 (Landsman et al., 1997).

结构和理论分析

卡蒂克等人(2021 年)合成了一种与 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮在结构上相似的化合物,对其热、光、刻蚀特性和结构特征进行了全面分析。他们还进行了密度泛函理论计算以了解其分子特性,这对于开发新材料和药物至关重要 (Karthik et al., 2021).

HIV 进入抑制研究

沃森等人(2005 年)研究了一种与 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮相关的化合物,作为 CCR5 受体的非竞争性变构拮抗剂的潜力,在 HIV-1 抗病毒作用中具有应用。此类研究突出了相关化合物在开发新的抗病毒疗法中的潜力 (Watson et al., 2005).

NPBWR1 (GPR7) 拮抗剂开发

罗梅罗等人(2012 年)报道了 G 蛋白偶联受体 NPBWR1 (GPR7) 的小分子拮抗剂的开发,其化合物在结构上类似于 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]-(2-氯吡啶-4-基)甲酮。他们的工作有助于理解受体-配体相互作用和开发新的治疗剂 (Romero et al., 2012).

未来方向

作用机制

Target of Action

Related compounds have been found to interact withGABA-ergic neurotransmission

Mode of Action

It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding to specific receptors or enzymes, altering their function, and leading to changes in neuronal signaling.

Biochemical Pathways

The compound may affect the GABA-ergic neurotransmission pathway . This pathway is critical for inhibitory signaling in the nervous system. Alterations in this pathway can lead to changes in neuronal excitability and have been linked to conditions such as epilepsy and depression .

Result of Action

The compound has been suggested to exhibit anticonvulsant and antidepressant activity . In animal models, it has shown protection against seizures induced by various agents and has also demonstrated antidepressant activity . .

属性

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c19-17-10-14(3-4-20-17)18(23)22-7-5-21(6-8-22)11-13-1-2-15-16(9-13)25-12-24-15/h1-4,9-10H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWVTALIQNTMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2469613.png)

![N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2469621.png)

![3,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2469622.png)

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)

![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)